Methyl 6-tert-butyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Typically, a compound description includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics .
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, refractive index, and other physical properties. Chemical properties can include reactivity, acidity or basicity, and redox potential .Scientific Research Applications
Catalytic Applications
Methyl 6-tert-butyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate finds applications in catalysis. For instance, related compounds with tert-butyl groups have been used in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process is important for the efficient preparation of several chiral pharmaceutical ingredients, especially those containing an amino acid or a secondary amine component (Imamoto et al., 2012).
Synthetic Organic Chemistry
Compounds with structural similarity to this compound are also utilized in synthetic organic chemistry. For instance, tert-butyl phenylazocarboxylates, which share some structural features, have been used for nucleophilic substitutions and radical reactions on the benzene ring, leading to a variety of organic transformations. This versatility is significant for advancing synthetic methodologies (Jasch et al., 2012).
Pharmaceutical Synthesis
In pharmaceutical synthesis, related structures are instrumental in the synthesis of complex molecules. For example, compounds with tert-butyl groups have been employed in the preparation of peptides containing aminomalonate and (amino)(cyano)acetate residues. These techniques are pivotal in peptide-backbone modification, offering new pathways in drug development (Matt & Seebach, 1998).
Material Science
In material science, derivatives of similar compounds have been synthesized for applications in polymer science. For instance, polyamides with flexible main-chain ether linkages and ortho-phenylene units have been prepared from related compounds, demonstrating solubility in polar solvents and showing potential for use in high-performance materials (Hsiao et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 6-tert-butyl-2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3S/c1-16(2,3)9-5-6-10-11(7-9)22-14(18-12(19)8-17)13(10)15(20)21-4/h9H,5-8H2,1-4H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXHZPQATFJOEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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